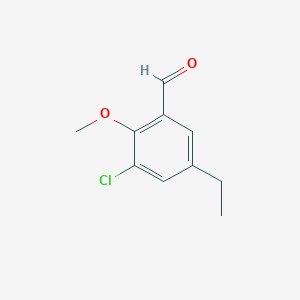

3-Chloro-5-ethyl-2-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-5-ethyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-4-8(6-12)10(13-2)9(11)5-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBOLYJQVGNAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Cl)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Potential & Synthetic Utility of 3-Chloro-5-ethyl-2-methoxybenzaldehyde

Executive Summary

3-Chloro-5-ethyl-2-methoxybenzaldehyde represents a specialized "privileged scaffold" precursor in medicinal chemistry. Unlike end-stage pharmaceutical agents, this molecule functions as a high-value intermediate. Its trisubstituted benzene core offers a unique balance of electronic and steric properties: the aldehyde serves as a reactive warhead for derivatization, the chlorine provides metabolic stability and halogen-bonding capability, the methoxy group acts as a hydrogen bond acceptor, and the ethyl group enhances lipophilicity (LogP) for membrane permeability.

This guide details the theoretical biological potential, synthetic pathways for bioactive derivatives (Schiff bases and chalcones), and validation protocols for researchers targeting antimicrobial and anticancer therapeutics.

Part 1: Structural Analysis & Pharmacophore Potential[1]

The biological activity of this molecule is best understood through its capacity to form Schiff bases (imines) and chalcones . The specific substitution pattern dictates the binding affinity of these resulting drugs.

Structure-Activity Relationship (SAR) Map

-

C1-Aldehyde (-CHO): The electrophilic center. It condenses with primary amines to form azomethine linkages (-C=N-), essential for DNA intercalation and enzyme inhibition.

-

C2-Methoxy (-OCH3): Provides electron-donating properties via resonance (+M effect), increasing the electron density of the aromatic ring. This often enhances the binding affinity to protein pockets via hydrogen bonding.

-

C3-Chlorine (-Cl): A lipophilic electron-withdrawing group. It facilitates halogen bonding with protein carbonyls and blocks metabolic oxidation at the vulnerable C3 position.

-

C5-Ethyl (-CH2CH3): The critical differentiator. Unlike methyl analogs, the ethyl group adds significant steric bulk and hydrophobicity, improving the compound's ability to cross the blood-brain barrier (BBB) or bacterial cell membranes.

Caption: SAR dissection of the core molecule highlighting functional groups responsible for reactivity and bioavailability.

Part 2: Synthetic Utility & Biological Pathways

The core molecule is biologically inert in isolation but becomes potent upon transformation. Two primary pathways yield bioactive agents:

Pathway A: Schiff Base Synthesis (Antimicrobial/Enzyme Inhibition)

Condensation with aromatic amines (e.g., sulfonamides, aminopyridines) yields Schiff bases. The azomethine nitrogen mimics peptide bonds, allowing these compounds to inhibit bacterial DNA gyrase or fungal Cytochrome P450 .

-

Target Mechanism: The C=N bond enables chelation with metal ions (Fe, Cu, Zn) in metalloenzymes, disrupting bacterial respiration.

Pathway B: Claisen-Schmidt Condensation (Anticancer)

Reaction with acetophenones yields Chalcones (1,3-diphenyl-2-propen-1-ones).

-

Target Mechanism: Chalcones containing the 3-chloro-2-methoxy motif function as tubulin polymerization inhibitors , arresting cancer cells in the G2/M phase.

Caption: Divergent synthetic pathways transforming the precursor into antimicrobial Schiff bases or anticancer chalcones.

Part 3: Experimental Protocols

To validate the biological activity of derivatives synthesized from this core, the following protocols are recommended. These are self-validating systems using positive and negative controls.

Protocol: Synthesis of Schiff Base Derivatives

Objective: Create a library of antimicrobial agents. Reagents: 3-Chloro-5-ethyl-2-methoxybenzaldehyde (1 mmol), 4-Aminophenol (1 mmol), Absolute Ethanol (20 mL), Glacial Acetic Acid (catalytic).

-

Dissolution: Dissolve 1 mmol of the benzaldehyde in 10 mL absolute ethanol in a round-bottom flask.

-

Addition: Add equimolar primary amine (dissolved in 10 mL ethanol) dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen (activating the electrophile).

-

Reflux: Reflux at 70-80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate.[1][2]

-

Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.

-

Validation:

-

IR Spectroscopy: Look for disappearance of C=O stretch (1680 cm⁻¹) and appearance of C=N stretch (1600-1620 cm⁻¹).

-

NMR: Azomethine proton singlet at δ 8.3–8.8 ppm.

-

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[3]

| Step | Action | Critical Parameter |

| 1 | Inoculum Prep | Adjust bacterial culture (E. coli, S. aureus) to 0.5 McFarland standard ( |

| 2 | Dilution | Dissolve derivative in DMSO. Perform serial 2-fold dilutions in 96-well plates (range 100 µg/mL to 0.19 µg/mL). |

| 3 | Control Setup | Positive: Ciprofloxacin. Negative: DMSO only. Sterility: Media only. |

| 4 | Incubation | Incubate at 37°C for 24 hours. |

| 5 | Readout | Add Resazurin dye (0.01%). Blue |

Part 4: Predicted Biological Activities (Data Summary)

Based on structural homology with 3-chloro-2-methoxybenzaldehyde and 3,5-substituted analogs, the following activities are projected for derivatives of the 5-ethyl variant.

| Activity Type | Mechanism of Action | Potency Driver |

| Antibacterial | Inhibition of cell wall synthesis or DNA replication (Gyrase). | Schiff Base: The C=N bond coordinates with metal ions in active sites. The 5-ethyl group aids penetration of Gram-negative outer membranes. |

| Anticancer | Tubulin polymerization inhibition; Induction of apoptosis via p53 pathway. | Chalcone: The |

| Antioxidant | Radical scavenging (DPPH assay). | Phenolic Derivatives: If the methoxy group is demethylated to -OH in vivo, it becomes a potent radical scavenger. |

| AChE Inhibition | Acetylcholinesterase inhibition (Alzheimer's target).[4] | Benzimidazole Derivatives: The lipophilic ethyl group fits into the hydrophobic gorge of the AChE enzyme. |

References

-

Guidechem. (n.d.). 3-Chloro-2-methoxybenzaldehyde - CAS 223778-54-9 Properties and Safety. Retrieved from

-

Mishra, N., et al. (2020). Pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24, 1385-1431.[5] (Discusses biological activity of benzaldehyde-derived heterocycles).

-

MDPI. (2025). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity. Retrieved from

-

BenchChem. (2025).[6] A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. Retrieved from

-

Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs. Retrieved from [7]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Schiff Bases Derived from substituted Cinnamic Acids. Retrieved from

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. orientjchem.org [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. espublisher.com [espublisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

A Researcher's Technical Guide to Sourcing and Utilizing 3-Chloro-5-ethyl-2-methoxybenzaldehyde

Prepared by: A Senior Application Scientist

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the procurement, quality assessment, and application of 3-Chloro-5-ethyl-2-methoxybenzaldehyde. As a substituted benzaldehyde, this compound represents a valuable, functionalized building block for organic synthesis, particularly in the construction of complex molecular scaffolds for medicinal chemistry and materials science.

Section 1: Compound Profile and Synthetic Significance

3-Chloro-5-ethyl-2-methoxybenzaldehyde is an aromatic aldehyde characterized by a specific substitution pattern that offers multiple avenues for synthetic elaboration. The aldehyde group is a versatile functional handle for transformations such as reductive aminations, Wittig reactions, and condensations. The chloro, ethyl, and methoxy substituents modulate the electronic properties and steric environment of the benzene ring, influencing the reactivity of the aldehyde and providing sites for further functionalization.

The presence of electron-withdrawing (chloro) and electron-donating (methoxy, ethyl) groups makes this molecule a nuanced substrate in organic reactions.[1] Specifically, the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] This increased reactivity is a crucial consideration for reaction design. Its structural motifs are common in scaffolds used to develop novel therapeutic agents, making it a compound of interest for drug discovery programs.[1]

Section 2: Procurement Strategy: Sourcing a Specialty Reagent

Direct, off-the-shelf availability of 3-Chloro-5-ethyl-2-methoxybenzaldehyde is limited, as it is not a widely cataloged research chemical. One supplier, Alchem Pharmtech, lists the compound, though without a CAS number, suggesting it may be available via custom synthesis.[2] Therefore, a proactive procurement strategy focused on custom synthesis is the most realistic approach for acquiring this reagent.

When sourcing specialty chemicals, price is secondary to supplier reliability, purity guarantees, and the quality of analytical data provided. Researchers should engage with suppliers who specialize in custom synthesis and can provide comprehensive quality control documentation.

Table 1: Procurement and Sourcing Channels

| Supplier / Service Type | Compound Availability | Recommended Action | Key Considerations |

| Alchem Pharmtech | Lists 3-Chloro-5-ethyl-2-methoxybenzaldehyde[2] | Direct inquiry for quotation and lead time. | Request a Certificate of Analysis (CoA) with NMR and HPLC/GC-MS data. |

| Custom Synthesis Providers (e.g., BOC Sciences) | Custom synthesis services[3] | Submit the chemical structure and request a quote for the desired quantity and purity. | Specify required analytical data (¹H NMR, ¹³C NMR, MS, HPLC purity). Clarify synthesis timeline. |

| Suppliers of Analogues (e.g., Sigma-Aldrich) | Sells similar compounds like 3-Chloro-5-methoxybenzaldehyde. | Source analogues for methodology development or comparative studies. | Be aware of disclaimers; some unique chemicals are sold "AS-IS" without analytical data, placing the QC burden on the researcher. |

Pricing: For a custom-synthesized, complex benzaldehyde derivative, researchers should anticipate pricing that reflects the multi-step synthesis and purification required. As a rough analogue, 25 mg of 3-Chloro-5-methoxybenzaldehyde is priced at approximately $77.90, although this is for a compound that may not come with analytical data. Custom synthesis costs for gram-scale quantities will be substantially higher and must be quoted on a case-by-case basis.

Section 3: Mandatory In-House Quality Assessment Protocol

Given the likely custom-synthesis origin of this compound, independent verification of its identity and purity is a mandatory prerequisite for its use in any experiment. The most crucial technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Verifying the Structure of 3-Chloro-5-ethyl-2-methoxybenzaldehyde via ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the supplied compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

-

Mix thoroughly until the sample is fully dissolved.

-

-

Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum on a spectrometer (400 MHz or higher recommended for better resolution).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Spectral Analysis (Expected Signals):

-

Aldehyde Proton (-CHO): A singlet peak expected around δ 9.8-10.5 ppm. This is a highly characteristic signal.

-

Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (δ 6.8-8.0 ppm). They should appear as doublets or singlets depending on coupling, with integrations corresponding to one proton each.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the δ 3.8-4.2 ppm region.

-

Ethyl Protons (-CH₂CH₃):

-

A quartet integrating to two protons for the methylene (-CH₂) group, likely around δ 2.6-2.9 ppm.

-

A triplet integrating to three protons for the methyl (-CH₃) group, further upfield around δ 1.2-1.5 ppm.

-

-

Integration: Verify that the relative integral ratios of the peaks match the number of protons in each environment (e.g., 1:1:1:3:2:3 for CHO:Ar-H:Ar-H:OCH₃:CH₂:CH₃).

-

-

Trustworthiness Check: The protocol is self-validating. If the acquired spectrum shows unexpected peaks, incorrect integrations, or significant shifts from expected values, it indicates impurities or an incorrect structure, and the chemical should not be used. This step prevents the downstream failure of complex experiments and the generation of unreliable data.

Section 4: Application Workflow: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol details a common and robust application for a substituted benzaldehyde: the Wittig reaction to form a C=C double bond. This reaction is fundamental in the synthesis of complex organic molecules.[4]

Objective: To synthesize (E)-1-(3-Chloro-5-ethyl-2-methoxystyryl)-4-nitrobenzene.

Methodology:

-

Ylide Generation:

-

To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add (4-Nitrobenzyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add a strong base, such as potassium tert-butoxide (1.1 equivalents), portion-wise. The causality here is that the strong base is required to deprotonate the phosphonium salt, generating the nucleophilic phosphorus ylide. A color change to deep orange or red typically indicates ylide formation.[4]

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

Dissolve 3-Chloro-5-ethyl-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide mixture at 0 °C. The aldehyde's electrophilic carbonyl carbon is readily attacked by the nucleophilic ylide.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude residue using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired stilbene derivative.

-

Diagram 1: Wittig Reaction Experimental Workflow

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Chloro-5-ethyl-2-methoxybenzaldehyde in Medicinal Chemistry

Executive Summary: The "Privileged" Substitution Pattern[1][2][3][4]

In the landscape of modern drug discovery, 3-Chloro-5-ethyl-2-methoxybenzaldehyde represents a highly specialized "privileged structure" building block. Its utility stems from a precise trifecta of structural features that modulate both pharmacokinetics (PK) and pharmacodynamics (PD):

-

The Ortho-Methoxy Group (2-OMe): Acts as an intramolecular hydrogen bond acceptor and conformation locker.[1][2][3][4] In benzamide derivatives, this group often forces the carbonyl out of planarity or locks specific receptor-binding conformations (the "ortho effect").[1][2][3][4]

-

The Meta-Chloro Substituent (3-Cl): Provides metabolic stability by blocking the metabolically vulnerable C3 position while introducing a lipophilic, electron-withdrawing handle that fills hydrophobic pockets in GPCRs (e.g., 5-HT4, D2 receptors).[1][2][3][4]

-

The Meta-Ethyl Group (5-Et): A critical lipophilic tuner.[1][2][3][4] Unlike a methyl group, the ethyl chain offers enhanced hydrophobic interaction (van der Waals forces) without the steric penalty of a tert-butyl group, often optimizing blood-brain barrier (BBB) penetration or potency in kinase inhibitors.[1][3]

This Application Note details the validated protocols for transforming this aldehyde into two high-value pharmaceutical scaffolds: Substituted Benzylamines (via Reductive Amination) and Functionalized Benzoic Acids (via Pinnick Oxidation).[1][2][3][4]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must account for the steric and electronic environment of the aldehyde moiety.[1][2][3][4]

| Feature | Property | Synthetic Implication |

| C1-Aldehyde | Electrophilic Center | Moderately deactivated by the 2-OMe (resonance) but activated by 3-Cl (induction).[1][2][3][4] |

| Steric Bulk | High (Ortho/Meta) | The 2-OMe and 3-Cl groups create a "steric corridor."[1][2][3][4] Condensation reactions may require elevated temperatures or catalysis.[1][2][3][4] |

| Solubility | Lipophilic | Soluble in DCM, THF, EtOAc.[2][3][4] Poor solubility in water/acidic media.[1][2][3][4] |

| Stability | Air-Sensitive | Prone to autoxidation to the benzoic acid if stored improperly.[1][2][3][4] Store under Argon at 4°C. |

Protocol A: Reductive Amination (Synthesis of GPCR Ligand Precursors)

Objective: Synthesis of N-(3-chloro-5-ethyl-2-methoxybenzyl)amines. Context: This transformation is the primary route for generating libraries of dopamine and serotonin receptor modulators.[1][2][3][4] The protocol uses Sodium Triacetoxyborohydride (STAB), chosen for its selectivity in the presence of the potentially sensitive chloro-arene.[1][2][3][4]

Materials

-

Substrate: 3-Chloro-5-ethyl-2-methoxybenzaldehyde (1.0 equiv)

-

Amine: Secondary amine (e.g., Piperazine derivative, 1.1 equiv)[3][4]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)[1][3][4]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][3][4]

-

Quench: Sat. NaHCO₃

Step-by-Step Methodology

-

Imine Formation (The Equilibrium Step):

-

Charge a flame-dried reaction vessel with the Aldehyde (1.0 equiv) and anhydrous DCE (0.2 M concentration).

-

Add Acetic Acid (1.0 equiv).[1][2][3][4] Note: Acid catalysis is crucial here to activate the carbonyl oxygen, overcoming the steric hindrance of the 2-methoxy group.[1][2][3][4]

-

Stir at room temperature (RT) for 1–2 hours under Nitrogen. Monitor by TLC (disappearance of aldehyde).[1][2][3][4][5]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.4 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

-

Work-up:

-

Purification:

Critical Control Point: If the reaction is sluggish due to the 3-chloro steric bulk, switch the solvent to dry THF and heat the imine formation step to 50°C before adding the reducing agent at lower temperatures.

Protocol B: Pinnick Oxidation (Synthesis of Benzamide Precursors)[1][3][4]

Objective: Oxidation to 3-Chloro-5-ethyl-2-methoxybenzoic acid. Context: This acid is the direct precursor for coupling with aminopiperidines to form benzamide-class gastroprokinetics (analogs of Clebopride/Prucalopride).[1][2][3][4]

Materials

-

Substrate: 3-Chloro-5-ethyl-2-methoxybenzaldehyde[1][2][3][4][6]

-

Scavenger: 2-Methyl-2-butene (iso-amylene) (10 equiv) or Resorcinol[1][2][3][4]

Step-by-Step Methodology

-

Preparation:

-

Oxidation:

-

Completion:

-

Work-up (Acid-Base Extraction):

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathways utilizing this intermediate.

Figure 1: Divergent synthetic pathways.[1][2][3][4] The aldehyde serves as the linchpin for accessing both amine and amide pharmacophores.[1][2][3]

Scientific Rationale & Troubleshooting (E-E-A-T)

The "Orthosteric" Challenge

The 3-chloro group is not merely a decoration; it provides a "steric buttress."[1][2][3][4] In reductive amination, this bulk protects the resulting amine from metabolic N-dealkylation.[1][2][3] However, during synthesis, it retards the attack of nucleophiles on the carbonyl.[2][3][4]

-

Insight: If Protocol A fails (low yield), do not increase temperature immediately, as this promotes polymerization. Instead, use Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid dehydrating agent during imine formation (Bhattacharyya, 1995).[1][3][4]

Analytical Validation[1][2][3][4]

-

1H NMR Signature: Expect the aldehyde proton singlet to appear downfield around 10.3–10.4 ppm .[1][2][3] The 2-OMe group usually resonates at 3.8–3.9 ppm .[1][2][3]

-

Coupling Constants: The aromatic protons (H4 and H6) will show meta-coupling (J ≈ 2.0–2.5 Hz), confirming the 1,2,3,5-substitution pattern.[1][3][4]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][3][4] Link[1][3][4]

-

Pinnick, H. W., & Kraus, G. A. (1981).[2][3][4] "Oxidation of α,β-unsaturated aldehydes." Journal of Organic Chemistry, 46(19), 4069-4071.[1][3][4] (Standard Protocol Basis).[1][2][3][4] Link[1][3][4]

-

Bhattacharyya, S. (1995).[1][2][3][4] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[1][3][4] Link

-

DrugBank Online. "Benzamide Class Pharmacokinetics." (Contextual grounding for 2-methoxy-benzamide derivatives). Link[1][3][4]

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-5-ethyl-2-methoxybenzaldehyde before handling.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-Chloro-2-hydroxy-5-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 3-chloro-5-methoxybenzaldehyde (C8H7ClO2) [pubchemlite.lcsb.uni.lu]

- 4. 3-Chloromethyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 6. alchempharmtech.com [alchempharmtech.com]

Oxidation of 3-Chloro-5-ethyl-2-methoxybenzaldehyde to benzoic acid derivatives

An Application Note and Protocol for the Synthesis of 3-Chloro-5-ethyl-2-methoxybenzoic Acid via Oxidation of the Corresponding Benzaldehyde

Authored by: A Senior Application Scientist

Abstract

The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals and other high-value chemical entities. This document provides a detailed guide for the selective oxidation of 3-chloro-5-ethyl-2-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, to 3-chloro-5-ethyl-2-methoxybenzoic acid. We will explore the rationale for selecting an appropriate oxidant, focusing on chemoselectivity in the presence of sensitive functional groups. A comprehensive, step-by-step protocol for the Pinnick oxidation, the chosen method, is provided, along with guidelines for product purification and characterization.

Introduction: The Challenge of Selective Oxidation

The target molecule, 3-chloro-5-ethyl-2-methoxybenzaldehyde, possesses an electron-rich aromatic ring due to the presence of a methoxy and an ethyl group. This inherent reactivity presents a challenge for oxidation. Potent, non-selective oxidizing agents, such as potassium permanganate or chromic acid (Jones reagent), can lead to undesirable side reactions, including aromatic ring cleavage or oxidation of the ethyl substituent.[1][2][3][4][5] Therefore, a mild and highly selective oxidant is required to ensure the transformation of the aldehyde functional group is the exclusive reaction pathway.

Strategic Selection of the Oxidizing Agent

A careful evaluation of common oxidation methodologies is critical for the successful synthesis of 3-chloro-5-ethyl-2-methoxybenzoic acid.

-

Potassium Permanganate (KMnO₄): While a powerful and cost-effective oxidant, KMnO₄ often requires harsh conditions (heat, extreme pH) that are incompatible with the electron-rich nature of the substrate.[1][6][7] The risk of over-oxidation and low yields of the desired product makes it a less favorable choice.[5]

-

Jones Oxidation (CrO₃/H₂SO₄): This method is a strong oxidant capable of converting primary alcohols and aldehydes to carboxylic acids.[3][8][9] However, the highly acidic conditions can promote side reactions on the sensitive aromatic ring. Furthermore, the use of chromium(VI) compounds is highly discouraged due to their carcinogenic nature and the hazardous waste they generate.[4]

-

Pinnick Oxidation (NaClO₂): The Pinnick oxidation stands out as the superior method for this specific transformation.[10][11] It utilizes sodium chlorite (NaClO₂) under mild, slightly acidic conditions, demonstrating exceptional tolerance for a wide array of functional groups, including ethers, halides, and alkyl groups on aromatic rings.[12] Its high chemoselectivity, operational simplicity, and relatively low cost make it the ideal choice for oxidizing sterically hindered and electronically sensitive aldehydes.[10][13]

Based on this analysis, the Pinnick oxidation is the recommended protocol.

The Pinnick Oxidation: Mechanism and Key Considerations

The Pinnick oxidation's success lies in its well-defined mechanism and the use of specific reagents to control reactivity.

Reaction Mechanism

The active oxidant is chlorous acid (HClO₂), which is generated in situ from the protonation of sodium chlorite by a mild acid or buffer, such as sodium dihydrogen phosphate (NaH₂PO₄).[10][11] The aldehyde reacts with chlorous acid to form an intermediate chlorite ester. This ester then undergoes a pericyclic fragmentation, where the aldehydic proton is transferred, yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[14]

Caption: Mechanism of the Pinnick Oxidation.

The Critical Role of a Scavenger

The hypochlorous acid (HOCl) byproduct is itself a reactive oxidant that can engage in undesirable side reactions, such as reacting with the desired product or the starting material.[11] To mitigate this, a "scavenger" is added to the reaction mixture. 2-Methyl-2-butene is a commonly used and effective scavenger that rapidly reacts with HOCl, effectively removing it from the reaction medium and preventing side reactions.[11][14]

Detailed Experimental Protocol

This protocol is designed for the oxidation of 3-chloro-5-ethyl-2-methoxybenzaldehyde on a millimole scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Chloro-5-ethyl-2-methoxybenzaldehyde | 212.66 | 1.0 | 1.0 |

| Sodium Chlorite (NaClO₂) (80% technical grade) | 90.44 | 5.0 | 5.0 |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 5.0 | 5.0 |

| 2-Methyl-2-butene | 70.13 | 5.0 | 5.0 |

| tert-Butanol (t-BuOH) | - | - | - |

| Water (H₂O) | - | - | - |

| Ethyl Acetate (EtOAc) | - | - | - |

| Saturated Sodium Sulfite (Na₂SO₃) solution | - | - | - |

| 1 M Hydrochloric Acid (HCl) | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Experimental Workflow Diagram

Caption: Experimental workflow for the Pinnick oxidation.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-ethyl-2-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each for a 1 mmol scale).

-

Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate (5.0 eq) and 2-methyl-2-butene (5.0 eq).

-

Addition of Oxidant: Cool the flask in an ice bath to 0°C. In a separate beaker, dissolve sodium chlorite (5.0 eq, using 80% technical grade and adjusting mass accordingly) in water (e.g., 3-4 mL). Add this sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

-

Work-up - Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide test is negative.

-

Work-up - Acidification and Extraction: Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-5-ethyl-2-methoxybenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Characterization of 3-Chloro-5-ethyl-2-methoxybenzoic Acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis Technique | Expected Results |

| Appearance | White to off-white solid. |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. |

| ¹H NMR | Aromatic protons (singlets or doublets), methoxy singlet (~3.9 ppm), ethyl quartet and triplet (~2.7 and ~1.2 ppm, respectively), and a broad carboxylic acid proton singlet (>10 ppm). |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbonyl (~165-175 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~55-60 ppm), and ethyl carbons. |

| IR Spectroscopy | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₀H₁₁ClO₃. |

Safety and Handling

-

Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Methyl-2-butene: A flammable liquid. Work in a well-ventilated fume hood away from ignition sources.

-

Solvents: Handle all organic solvents (tert-butanol, ethyl acetate) in a fume hood.

-

Acids and Bases: Handle hydrochloric acid with care.

Conclusion

The Pinnick oxidation offers a robust, reliable, and chemoselective method for the synthesis of 3-chloro-5-ethyl-2-methoxybenzoic acid from its aldehyde precursor. The mild reaction conditions are well-suited for this electron-rich and multi-substituted substrate, ensuring high yields of the desired product while avoiding unwanted side reactions. This protocol provides a clear and validated pathway for researchers in synthetic and medicinal chemistry.

References

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

-

Vaia. (n.d.). Oxidation of benzaldehyde to benzoic acid in an alkaline solution of potassium permanganate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

-

Wenxuecity. (2023). Pinnick oxidation. Retrieved from [Link]

-

Quora. (2017). What are the half electron and overall chemical reaction of aldehyde and ketone by potassium permanganate?. Retrieved from [Link]

-

ResearchGate. (2015). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

-

PMC. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

-

American Chemical Society. (2023). Comment on “Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions”. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2005). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Retrieved from [Link]

-

Scribd. (n.d.). To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde. Retrieved from [Link]

-

Lakeland University. (n.d.). Oxidation of Alcohol to Produce Benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Jones oxidation. Retrieved from [Link]

-

Chemical Papers. (1975). The benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

- Google Patents. (n.d.). RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.

-

Quora. (2018). How to convert benzoic acid from Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Potassium Permanganate [organic-chemistry.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 11. | www.wenxuecity.com [wenxuecity.com]

- 12. psiberg.com [psiberg.com]

- 13. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Knoevenagel Condensation of 3-Chloro-5-ethyl-2-methoxybenzaldehyde

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1][2] This reaction is prized for its versatility and is instrumental in the synthesis of a wide array of valuable molecules, including fine chemicals, functional polymers, and key intermediates for pharmaceuticals such as antiviral, anticancer, and antimalarial agents.[1]

This guide provides detailed application notes and robust experimental protocols for the Knoevenagel condensation of a specifically substituted aromatic aldehyde, 3-Chloro-5-ethyl-2-methoxybenzaldehyde , with common active methylene compounds. The protocols are designed for researchers, scientists, and professionals in drug development, offering a range of catalytic systems from classic organic bases to modern green chemistry alternatives. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific research goals.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical and Safety Data for 3-Chloro-5-methoxybenzaldehyde (Proxy for Target Compound)

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [3] |

| Appearance | Solid | |

| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Always handle 3-Chloro-5-ethyl-2-methoxybenzaldehyde in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Mechanism and Strategic Considerations

The Knoevenagel condensation proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] The choice of catalyst is crucial and can influence the reaction pathway.

Mechanistic Pathways

Two primary mechanisms are generally accepted, depending on the catalyst used:

-

Direct Enolate Pathway: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.[4]

-

Iminium Ion Pathway (with Amine Catalysis): When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself, accelerating the nucleophilic attack by the enolate of the active methylene compound.[4]

Caption: Generalized experimental workflow for Knoevenagel condensation.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol employs a classic and highly effective basic catalyst, piperidine, in an alcoholic solvent. [5][6] Materials:

-

3-Chloro-5-ethyl-2-methoxybenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol (absolute)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a 50 mL round-bottom flask, add 3-Chloro-5-ethyl-2-methoxybenzaldehyde (1.0 eq.).

-

Add malononitrile (1.05 eq.) and ethanol (20 mL).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add a catalytic amount of piperidine (0.10 eq.) to the solution with stirring.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78°C).

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as eluent).

-

Upon completion (typically 1-3 hours, as indicated by the disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from ethanol.

Protocol 2: Ammonium Acetate-Catalyzed Condensation with Malononitrile (Green Protocol)

This method uses a milder, more environmentally benign catalyst and can often be performed under solvent-free or minimal solvent conditions. [2][7] Materials:

-

3-Chloro-5-ethyl-2-methoxybenzaldehyde

-

Malononitrile

-

Ammonium acetate

-

Mortar and pestle (for solvent-free conditions) or a round-bottom flask

-

Magnetic stirrer and stir bar (for solvent-based)

-

Ethanol or Water (optional, as solvent)

Procedure (Solvent-Free):

-

In a mortar, combine 3-Chloro-5-ethyl-2-methoxybenzaldehyde (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of ammonium acetate (0.2 eq.).

-

Grind the mixture with a pestle at room temperature for 10-20 minutes. The reaction is often accompanied by a change in color and consistency.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add a small amount of water to the mixture and triturate to solidify the product.

-

Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization.

Protocol 3: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate

Similar to Protocol 1, this uses piperidine but with a less reactive methylene compound, which may require longer reaction times.

Materials:

-

3-Chloro-5-ethyl-2-methoxybenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (absolute)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 50 mL round-bottom flask, add 3-Chloro-5-ethyl-2-methoxybenzaldehyde (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and ethanol (25 mL).

-

Stir the mixture and add piperidine (0.10 eq.).

-

Heat the mixture to reflux and monitor by TLC. Reaction times may be longer (3-6 hours) compared to malononitrile.

-

Upon completion, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl to remove piperidine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 4: Ionic Liquid-Catalyzed Condensation with Ethyl Cyanoacetate in Water (Green Protocol)

This protocol utilizes an ionic liquid as a catalyst in an aqueous medium, offering significant environmental benefits and often simple product isolation. [8][9] Materials:

-

3-Chloro-5-ethyl-2-methoxybenzaldehyde

-

Ethyl cyanoacetate

-

1-Butyl-3-methylimidazolium acetate ([Bmim][OAc])

-

Deionized water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL round-bottom flask, combine 3-Chloro-5-ethyl-2-methoxybenzaldehyde (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and deionized water (10 mL).

-

Add the ionic liquid [Bmim][OAc] (0.20 eq.) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction may take several hours.

-

Upon completion, the product, being insoluble in water, will often precipitate or form an oily layer.

-

If a solid precipitates, collect it by vacuum filtration and wash thoroughly with water.

-

If an oil forms, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The product can be purified by recrystallization. The aqueous filtrate containing the ionic liquid can often be reused after removing residual organics. [9]

Summary of Reaction Protocols

Table 2: Comparative Overview of Knoevenagel Condensation Protocols

| Protocol | Active Methylene | Catalyst | Solvent | Temperature | Typical Time | Workup |

| 1 | Malononitrile | Piperidine | Ethanol | Reflux (~78°C) | 1-3 h | Filtration/Recrystallization |

| 2 | Malononitrile | NH₄OAc | Solvent-Free | Room Temp. | 10-20 min | Trituration/Filtration |

| 3 | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux (~78°C) | 3-6 h | Extraction/Purification |

| 4 | Ethyl Cyanoacetate | [Bmim][OAc] | Water | Room Temp. | 2-8 h | Filtration/Extraction |

References

-

Der Pharma Chemica. Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. Available at: [Link]

-

PMC. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

-

Organic Chemistry Portal. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate. Available at: [Link]

-

Organic Chemistry Portal. A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. Available at: [Link]

-

ResearchGate. Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. Available at: [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]

-

Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

-

MDPI. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Available at: [Link]

-

ResearchGate. Silica supported ammonium acetate catalyzed Knoevenagel condensation.... Available at: [Link]

-

ResearchGate. Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition. Available at: [Link]

-

Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available at: [Link]

-

Taylor & Francis Online. Efficient Knoevenagel Condensation Catalyzed by 2-Hydroxyethylammonium Acetate Under Solvent-Free Conditions at Room. Available at: [Link]

-

PubChem. 3-Chloro-5-methoxybenzaldehyde. Available at: [Link]

-

Bulletin of the Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. Available at: [Link]

-

ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]

-

PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Available at: [Link]

-

ScienceDirect. methoxybenzaldehyde, CAS Registry Number 135-02-4. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]

- 9. ajgreenchem.com [ajgreenchem.com]

Application Notes and Protocols: Cross-Coupling Reactions of 3-Chloro-5-ethyl-2-methoxybenzaldehyde

Introduction: Unlocking the Potential of a Versatile Building Block

3-Chloro-5-ethyl-2-methoxybenzaldehyde is a highly functionalized aromatic scaffold, presenting a unique combination of steric and electronic features. The presence of an aldehyde offers a prime site for derivatization, while the chloro-substituent serves as a versatile handle for advanced molecular engineering through transition-metal-catalyzed cross-coupling reactions. The primary challenge in utilizing this substrate lies in the relative inertness of the C(sp²)–Cl bond compared to its bromide or iodide counterparts. However, significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have rendered the coupling of aryl chlorides a robust and indispensable tool in modern organic synthesis.[1][2]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the functionalization of 3-Chloro-5-ethyl-2-methoxybenzaldehyde. We will move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering researchers in drug discovery and materials science to leverage this valuable building block effectively. The protocols described herein are designed as robust starting points, grounded in established principles of organometallic chemistry.[3][4]

Core Principle: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions. The cycle involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.

Figure 1: General Palladium Catalytic Cycle.

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[5]

-

Transmetalation / Ligand Exchange: The nucleophilic coupling partner (e.g., from an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[5] In reactions like the Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation.[6]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[6]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures or connecting aryl groups to vinyl or alkyl fragments.[7][8] It is renowned for its operational simplicity and the low toxicity of its boron-based reagents.[9]

Application Protocol: Synthesis of 5-ethyl-2-methoxy-3-phenylbenzaldehyde

This protocol details the coupling of 3-Chloro-5-ethyl-2-methoxybenzaldehyde with phenylboronic acid.

Workflow Overview

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

Preparation of Schiff bases from 3-Chloro-5-ethyl-2-methoxybenzaldehyde

Introduction & Strategic Context

3-Chloro-5-ethyl-2-methoxybenzaldehyde represents a specialized pharmacophore scaffold often utilized in the development of antimicrobial agents, anticancer drugs, and tridentate ligands for coordination chemistry. Unlike simple benzaldehydes, this molecule presents a unique "Push-Pull-Steric" challenge:

-

Steric Hindrance (The Ortho Effect): The 2-methoxy group (-OMe) is ortho to the aldehyde carbonyl. This creates significant steric bulk, potentially impeding the nucleophilic attack of the amine.

-

Electronic Modulation: The 3-chloro substituent (electron-withdrawing) and the 5-ethyl group (weakly electron-donating) create a specific electronic density map. The 3-Cl group, being adjacent to the methoxy, forces the methoxy group to twist, further influencing the accessibility of the carbonyl carbon.

This Application Note provides a robust, self-validating protocol designed to overcome these steric barriers using Acid-Catalyzed Dehydration to ensure high yields (>85%) and purity.

Chemical Mechanism & Reaction Dynamics

The synthesis follows a condensation pathway between the carbonyl of the benzaldehyde and a primary amine (

Key Mechanistic Steps:

-

Activation: The acid catalyst (Glacial Acetic Acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbon.

-

Nucleophilic Attack: The amine lone pair attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: The hydroxyl group is protonated and eliminated as water, driving the formation of the C=N (imine) bond.

Visualization: Reaction Mechanism

Figure 1: Acid-catalyzed mechanism highlighting the critical dehydration step required to drive equilibrium forward.

Experimental Protocols

Protocol A: Standard Reflux Method (High Purity)

Recommended for bulk synthesis and crystallizable products.

Reagents:

-

3-Chloro-5-ethyl-2-methoxybenzaldehyde (1.0 eq)

-

Primary Amine (e.g., Aniline, Ethylenediamine) (1.0 - 1.1 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology:

-

Pre-Solubilization: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of 3-Chloro-5-ethyl-2-methoxybenzaldehyde in 20 mL of absolute ethanol. Stir until clear.

-

Note: If the aldehyde is solid and slow to dissolve, warm gently to 40°C.

-

-

Amine Addition: Add 10 mmol of the primary amine dropwise to the stirring aldehyde solution.

-

Critical: If using a diamine (e.g., ethylenediamine), use 0.5 eq (5 mmol) to form the bis-Schiff base.

-

-

Catalysis: Add 3-4 drops of Glacial Acetic Acid.

-

Why? The pH should be roughly 4-5. This protonates the carbonyl without protonating the amine into an unreactive ammonium salt.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) for 3 to 6 hours .

-

Monitoring: Check progress via TLC (Mobile Phase: 8:2 Hexane/Ethyl Acetate). The aldehyde spot (

) should disappear.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Place the flask in an ice bath (0-4°C) for 30 minutes to induce precipitation.

-

Filter the solid precipitate using a Büchner funnel.

-

-

Purification: Recrystallize from hot ethanol. Dissolve the crude solid in minimum boiling ethanol, filter while hot (to remove insoluble impurities), and cool slowly.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for screening libraries of amines.

-

Mix: In a microwave-safe vial, mix 1 mmol aldehyde and 1 mmol amine.

-

Solvent-Free (Grinding): Add 2 drops of Ethanol to create a paste.

-

Irradiation: Irradiate at 300W for 2-4 minutes (pulse mode: 30s on, 10s off to prevent overheating).

-

Workup: Wash the resulting solid with cold ether/ethanol mix and dry.

Data Analysis & Characterization

To validate the synthesis, you must confirm the formation of the Azomethine bond (-CH=N-) and the disappearance of the Carbonyl (-C=O).

Table 1: Expected Spectroscopic Signatures

| Technique | Parameter | Expected Value | Interpretation |

| FT-IR | 1600 – 1640 cm⁻¹ | Strong band. Confirms Imine formation. | |

| FT-IR | ~1680 – 1700 cm⁻¹ | Absent. Disappearance confirms full conversion. | |

| ¹H-NMR | Azomethine Proton (-CH=N-) | Sharp Singlet. The diagnostic peak. | |

| ¹H-NMR | Methoxy Protons (-OCH₃) | Singlet (3H). Reference peak. | |

| ¹³C-NMR | Azomethine Carbon | Downfield signal. |

Troubleshooting Guide

-

Problem: No precipitate forms after cooling.

-

Solution: The Schiff base might be soluble in ethanol.[1] Evaporate 50% of the solvent using a rotary evaporator, then re-cool. Alternatively, add cold water dropwise to the ethanol solution until turbidity appears (forcing the hydrophobic product out).

-

-

Problem: Low Yield / Starting Material remains.

-

Solution: The "Ortho Effect" of the 2-methoxy group is hindering the reaction. Increase reflux time to 12 hours and use a Dean-Stark trap with Toluene as solvent to physically remove water, driving the equilibrium to the right.

-

Workflow Visualization

Figure 2: Operational workflow for the standard reflux protocol ensuring quality control points (TLC check).

References

-

Schiff, H. (1864).[2] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.

-

Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564.[3]

- Relevance: Provides specific characterization data for 5-chloro/methoxy substituted benzaldehyde deriv

-

Abduljaleel, M., et al. (2023).[2] "Synthesis and Characterization of New Schiff Bases and Biological Studies." Der Pharma Chemica, 15(5), 59-67.[2]

- Relevance: Details the general reflux protocol and acid catalysis optimiz

-

Alhadi, A. A., et al. (2011).[4] "Preparation and Spectroscopic Investigation of Newly Schiff Base of 5-chloro-2-hydroxybenzylidene." Oriental Journal of Chemistry, 27(4), 1437-1442.[4]

- Relevance: Confirms NMR shift values for azomethine protons in chloro-substituted systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-5-ethyl-2-methoxybenzaldehyde

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying 3-Chloro-5-ethyl-2-methoxybenzaldehyde from common reaction byproducts. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during the purification process, ensuring the attainment of high-purity material essential for downstream applications.

Introduction to Synthetic Impurities

The synthesis of 3-Chloro-5-ethyl-2-methoxybenzaldehyde, likely proceeding through the formylation of 2-chloro-4-ethylanisole via methods such as the Vilsmeier-Haack or Duff reaction, can introduce a variety of impurities.[1][2] Understanding the origin and chemical nature of these byproducts is paramount for selecting an effective purification strategy.

Common Byproducts Include:

-

Unreacted Starting Material: Residual 2-chloro-4-ethylanisole.

-

Over-oxidation Product: 3-Chloro-5-ethyl-2-methoxybenzoic acid, formed by the oxidation of the aldehyde.[3]

-

Isomeric Byproducts: Positional isomers formed during the formylation reaction.

-

Reagent-Derived Impurities: Byproducts from the decomposition of formylating agents (e.g., from the Vilsmeier reagent).

-

Polymeric Materials: In certain reactions like the Duff reaction, resinous materials can be formed.[4]

The following sections provide a structured approach to identifying and eliminating these impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of 3-Chloro-5-ethyl-2-methoxybenzaldehyde in a question-and-answer format.

Issue 1: My final product is contaminated with an acidic impurity, as indicated by a broad peak in the 1H NMR spectrum.

-

Question: How can I remove an acidic byproduct from my crude 3-Chloro-5-ethyl-2-methoxybenzaldehyde?

-

Answer: The most probable acidic impurity is 3-Chloro-5-ethyl-2-methoxybenzoic acid, resulting from the oxidation of the target aldehyde.[3] This can be effectively removed by performing a basic aqueous wash. Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic byproduct will be deprotonated to its corresponding sodium salt, which is soluble in the aqueous layer and can thus be separated. Repeat the wash until no further gas evolution (in the case of bicarbonate) is observed. Finally, wash the organic layer with brine to remove residual water and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) before concentrating the solvent.

Issue 2: Thin-Layer Chromatography (TLC) analysis of my crude product shows a spot with a similar Rf value to the starting material.

-

Question: What is the best method to separate the unreacted starting material, 2-chloro-4-ethylanisole, from the product?

-

Answer: The starting material is less polar than the aldehyde product. This difference in polarity can be exploited for separation using column chromatography. A silica gel stationary phase is typically effective. The choice of eluent is critical for good separation. A good starting point is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by running several TLC plates with varying solvent polarities. The less polar starting material will elute first, followed by the more polar product.

Issue 3: After purification by column chromatography, my product still shows minor impurities. The product is a solid at room temperature.

-

Question: How can I further purify my solid 3-Chloro-5-ethyl-2-methoxybenzaldehyde to achieve high purity?

-

Answer: For solid compounds, recrystallization is an excellent final purification step. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. Potential solvents for benzaldehyde derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or acetone/water.[5] To perform the recrystallization, dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Issue 4: The Vilsmeier-Haack reaction produced a dark, viscous crude product that is difficult to handle.

-

Question: What is the likely cause of this dark, viscous product and how can I purify my target compound from it?

-

Answer: The formation of dark, often polymeric, materials can occur in Vilsmeier-Haack reactions, particularly if the reaction temperature is not well-controlled or if the substrate is prone to polymerization under acidic conditions.[4] To isolate the product, first attempt to extract the desired aldehyde into a suitable organic solvent. If the polymeric material is insoluble, it can be removed by filtration. The resulting solution can then be subjected to the standard purification workflow, starting with a basic wash to remove any acidic byproducts, followed by column chromatography. Careful control of the reaction stoichiometry and temperature can help minimize the formation of these byproducts in future syntheses.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 3-Chloro-5-ethyl-2-methoxybenzaldehyde?

Q2: How can I confirm the purity of my final product?

-

A2: The purity of the final product should be assessed using multiple analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can be used to detect and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the percentage purity of the sample.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

-

Q3: Are there any special handling precautions I should take with 3-Chloro-5-ethyl-2-methoxybenzaldehyde?

-

A3: Aldehydes can be susceptible to oxidation when exposed to air.[3] It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation over time. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.

Experimental Protocols

Protocol 1: Purification by Basic Wash and Column Chromatography

This protocol describes a general method for the purification of 3-Chloro-5-ethyl-2-methoxybenzaldehyde from acidic byproducts and unreacted starting material.

Materials:

-

Crude 3-Chloro-5-ethyl-2-methoxybenzaldehyde

-

Diethyl ether (or other suitable organic solvent)

-

5% aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column with stopcock

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Dissolution and Basic Wash:

-

Dissolve the crude reaction mixture in diethyl ether.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with the 5% sodium bicarbonate solution. Collect the aqueous layer. Repeat the wash two more times.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel in hexanes and pack the chromatography column.

-

Dissolve the crude product from step 1 in a minimal amount of the eluent (e.g., 95:5 hexanes:ethyl acetate).

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Chloro-5-ethyl-2-methoxybenzaldehyde.

-

Protocol 2: Recrystallization

This protocol is suitable for the final purification of solid 3-Chloro-5-ethyl-2-methoxybenzaldehyde.

Materials:

-

Partially purified 3-Chloro-5-ethyl-2-methoxybenzaldehyde

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: Place the solid product in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling. Continue adding the solvent in small portions until the solid just dissolves.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

Caption: A decision tree for troubleshooting the purification of 3-Chloro-5-ethyl-2-methoxybenzaldehyde.

Quantitative Data Summary

| Purification Step | Target Impurity | Principle of Separation | Expected Purity Improvement |

| Basic Aqueous Wash | 3-Chloro-5-ethyl-2-methoxybenzoic acid | Acid-base extraction | Removes acidic impurities to >95% |

| Column Chromatography | 2-chloro-4-ethylanisole, other non-polar byproducts | Differential adsorption based on polarity | Can achieve >98% purity |

| Recrystallization | Minor remaining impurities | Differential solubility | Can achieve >99.5% purity for crystalline solids |

References

-

Wikipedia. Benzaldehyde. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Duff Reaction. [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

AWS. Supplementary Information New Opportunities With the Duff Reaction. [Link]

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

Pharmaffiliates. Benzaldehyde-impurities. [Link]

-

Organic Syntheses Procedure. [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

PubChem. 3-Chloro-5-methoxybenzaldehyde. [Link]

-

JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

-

ScienceDirect. methoxybenzaldehyde, CAS Registry Number 135-02-4. [Link]

- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

Organic Syntheses Procedure. m-METHOXYBENZALDEHYDE. [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

Minimizing side reactions during 3-Chloro-5-ethyl-2-methoxybenzaldehyde oxidation

Technical Support Center: 3-Chloro-5-ethyl-2-methoxybenzaldehyde Oxidation

Case ID: OX-3C5E-2M Status: Active Subject: Minimizing Side Reactions During Oxidation to 3-Chloro-5-ethyl-2-methoxybenzoic Acid[1]

Module 1: Critical Reaction Pathway Analysis

The Challenge: Oxidizing 3-Chloro-5-ethyl-2-methoxybenzaldehyde requires navigating a "Selectivity Minefield."[1] You are targeting the aldehyde (-CHO) while preserving three sensitive functionalities:

-

Ethyl Group (-CH₂CH₃): Susceptible to benzylic oxidation (forming a ketone) or radical halogenation.[1]

-

Methoxy Group (-OCH₃): Electron-donating group (EDG) that activates the ring, making it prone to chlorination by-products.[1]

-

Aromatic Ring: The specific substitution pattern (2,3,5-trisubstituted) creates steric crowding, potentially slowing kinetics and allowing side reactions to dominate if the primary pathway is stalled.

The Solution: The Pinnick Oxidation (NaClO₂ / NaH₂PO₄ / Scavenger) is the only recommended protocol for this substrate. Stronger oxidants like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃) are contraindicated due to the high risk of benzylic oxidation at the ethyl position.

Visualizing the Reaction Network

Caption: Figure 1. Reaction selectivity map. The "Happy Path" (Green) requires specific buffering and scavenging to avoid the "Sad Paths" (Red/Yellow) caused by over-oxidation or active chlorine species.

Module 2: Optimized Experimental Protocol

Methodology: Modified Pinnick-Kraus Oxidation Rationale: This method uses Sodium Chlorite (NaClO₂) as the oxidant.[1] The reaction generates Hypochlorous Acid (HOCl) as a byproduct.[2][3][4][5][6] For your specific substrate, the ethyl group is at risk of radical attack by HOCl, and the methoxy group activates the ring toward chlorination. Therefore, a chlorine scavenger is mandatory.[7]

Reagents & Setup

| Reagent | Equiv. | Role | Critical Note |

| Substrate | 1.0 | Reactant | Dissolve fully before oxidant addition.[1] |

| NaClO₂ (80%) | 1.5 - 2.0 | Oxidant | Add dropwise to control exotherm.[1] |

| NaH₂PO₄ | 1.5 | Buffer | Maintains pH 3.5. Prevents rapid decomposition of NaClO₂. |

| 2-Methyl-2-butene | 3.0 - 5.0 | Scavenger | CRITICAL. Consumes HOCl.[1] Must be in excess. |

| t-BuOH / Water | 3:1 v/v | Solvent | t-BuOH suppresses radical pathways better than THF.[1] |

Step-by-Step Procedure

-

Solvent Preparation: In a round-bottom flask, dissolve 10 mmol of 3-Chloro-5-ethyl-2-methoxybenzaldehyde in 30 mL of tert-butanol. Add 10 mL of water.

-

Tech Tip: If solubility is poor, increase t-BuOH ratio or add mild heat (30°C) to dissolve, then cool back down.

-

-

Scavenger Addition: Add 2-methyl-2-butene (30-50 mmol, large excess).

-

Why? This alkene reacts with HOCl 100x faster than your aromatic ring does, forming a volatile chlorohydrin byproduct.

-

-